molecular formula C11H7Cl2N3O2 B177358 N-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine CAS No. 18018-23-0

N-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine

Cat. No. B177358
CAS RN: 18018-23-0
M. Wt: 284.09 g/mol
InChI Key: NDSPRNPVEHCWBP-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine, commonly known as DCNP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism Of Action

DCNP inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate proteins, which are involved in various cellular processes. By inhibiting CK2, DCNP can affect cell proliferation, differentiation, and apoptosis.

Biochemical And Physiological Effects

DCNP has been shown to have various biochemical and physiological effects, depending on the cell type and the concentration used. It can induce cell cycle arrest and apoptosis in cancer cells, and protect neurons from oxidative stress and apoptosis. DCNP has also been shown to inhibit bacterial virulence by reducing biofilm formation and bacterial motility.

Advantages And Limitations For Lab Experiments

DCNP is a potent and specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, DCNP has some limitations for lab experiments, including its potential toxicity and the need for careful handling and storage. Additionally, DCNP may have off-target effects on other kinases, which can affect the interpretation of the results.

Future Directions

There are several future directions for the research on DCNP. First, the development of more specific and less toxic inhibitors of CK2 is needed to overcome the limitations of DCNP. Second, the role of CK2 in various diseases, including cancer and neurodegenerative diseases, needs to be further investigated using DCNP and other CK2 inhibitors. Third, the potential use of DCNP as an inhibitor of bacterial virulence needs to be explored further, as it may provide a new approach for the treatment of bacterial infections. Finally, the development of new methods for the synthesis and purification of DCNP can improve its availability and reduce its cost.

Synthesis Methods

DCNP can be synthesized by reacting 4,5-dichloro-2-nitroaniline with 2-chloro-5-aminopyridine in the presence of a palladium catalyst. The reaction yields DCNP as a yellow crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

DCNP has been used in various scientific research studies, including cancer research, neurodegenerative diseases, and infectious diseases. It has been shown to inhibit the growth of cancer cells by targeting CK2, which is overexpressed in many types of cancer. DCNP has also been shown to have neuroprotective effects by inhibiting the aggregation of tau protein, which is involved in the pathogenesis of Alzheimer's disease. Additionally, DCNP has been used as an inhibitor of bacterial virulence, by targeting the bacterial protein kinase PknB.

properties

CAS RN

18018-23-0

Product Name

N-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine

Molecular Formula

C11H7Cl2N3O2

Molecular Weight

284.09 g/mol

IUPAC Name

N-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine

InChI

InChI=1S/C11H7Cl2N3O2/c12-7-5-9(10(16(17)18)6-8(7)13)15-11-3-1-2-4-14-11/h1-6H,(H,14,15)

InChI Key

NDSPRNPVEHCWBP-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl

Canonical SMILES

C1=CC=NC(=C1)NC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl

synonyms

N2-(4,5-DICHLORO-2-NITROPHENYL)PYRIDIN-2-AMINE

Origin of Product

United States

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